1-(2-Chloroanilino)cyclopentane-1-carboxamide
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Overview
Description
1-(2-Chloroanilino)cyclopentane-1-carboxamide is an organic compound characterized by the presence of a cyclopentane ring attached to a carboxamide group and a 2-chloroaniline moiety.
Preparation Methods
The synthesis of 1-(2-Chloroanilino)cyclopentane-1-carboxamide typically involves the reaction of 2-chloroaniline with cyclopentanecarboxylic acid or its derivatives. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Chloroanilino)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the 2-chloroaniline moiety can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(2-Chloroanilino)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Chloroanilino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(2-Chloroanilino)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
Cyclopentanecarboxamide derivatives: These compounds share the cyclopentane ring and carboxamide group but differ in their substituents.
2-Chloroaniline derivatives: These compounds have the 2-chloroaniline moiety but vary in their additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6636-91-5 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(2-chloroanilino)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H15ClN2O/c13-9-5-1-2-6-10(9)15-12(11(14)16)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2,(H2,14,16) |
InChI Key |
DTHALSGIHBPYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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